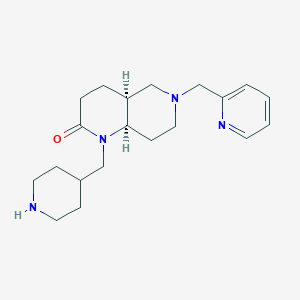![molecular formula C21H18N2O3 B5406006 2-[1-(5-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5406006.png)
2-[1-(5-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(5-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid, also known as QNB, is a potent competitive antagonist of muscarinic acetylcholine receptors. QNB has been widely used in scientific research to study the role of muscarinic receptors in various physiological and pathological processes.
作用机制
2-[1-(5-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid acts as a competitive antagonist of muscarinic acetylcholine receptors by binding to the receptor site and preventing the binding of acetylcholine. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways activated by the receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific muscarinic receptor subtype being targeted. Generally, this compound has been shown to decrease the activity of muscarinic receptors in a dose-dependent manner, resulting in a reduction in the downstream signaling pathways activated by the receptor. This can lead to a variety of physiological effects, including decreased heart rate, decreased gastrointestinal motility, and decreased respiratory function.
实验室实验的优点和局限性
One advantage of using 2-[1-(5-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid in lab experiments is its potency and selectivity for muscarinic receptors. This compound can be used at very low concentrations to selectively block muscarinic receptor activity without affecting other receptor types. However, one limitation of using this compound is its potential for off-target effects and non-specific binding to other proteins or molecules.
未来方向
There are several potential future directions for research on 2-[1-(5-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid. One area of interest is the development of new analogs or derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance their effectiveness. Finally, further research is needed to fully understand the role of muscarinic receptors in various physiological and pathological processes, and how this compound can be used to target these receptors for therapeutic benefit.
合成方法
2-[1-(5-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid can be synthesized using a variety of methods, including the reaction of 2-aminobenzoic acid with 5-chloroquinoline-8-carboxylic acid, followed by the addition of pyrrolidine and subsequent purification steps. The purity of the synthesized this compound can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
2-[1-(5-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid has been widely used in scientific research to study the role of muscarinic acetylcholine receptors in various physiological and pathological processes. For example, this compound has been used to study the effects of muscarinic receptor activation on neurotransmitter release, neuronal excitability, and synaptic plasticity. This compound has also been used to study the role of muscarinic receptors in the regulation of cardiovascular function, gastrointestinal motility, and respiratory function.
属性
IUPAC Name |
2-[1-(quinoline-5-carbonyl)pyrrolidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-20(17-7-3-9-19-16(17)8-4-11-22-19)23-12-10-14(13-23)15-5-1-2-6-18(15)21(25)26/h1-9,11,14H,10,12-13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMGGSVYNUZFHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2C(=O)O)C(=O)C3=C4C=CC=NC4=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(5-tert-butyl-2-methoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B5405944.png)
![N-cyclopropyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5405949.png)
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B5405965.png)

![7-({2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5405981.png)
![7-(1,3-benzothiazol-2-ylmethyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5405985.png)
![5-methyl-N-[4-(4-morpholinyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5405987.png)
![7-methyl-2-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5405994.png)
![N-[2-(3-methylphenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B5406016.png)
![2-chloro-N-[2-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ylamino)ethyl]benzamide dihydrochloride](/img/structure/B5406026.png)
![(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5406046.png)
